Superior In Vitro Potency: Encequidar Demonstrates the Lowest IC50 Among a Panel of MDR1 Inhibitors
Encequidar demonstrates the highest in vitro potency against P-glycoprotein (MDR1) when compared directly to a panel of known inhibitors. It achieves an IC50 of 0.63 nM, which is significantly lower (more potent) than the reported values for cyclosporin A, tariquidar (XR9576), and elacridar (GF120918) in the same experimental context .
| Evidence Dimension | In vitro inhibition of P-glycoprotein (MDR1) |
|---|---|
| Target Compound Data | IC50 = 0.63 nM |
| Comparator Or Baseline | Cyclosporin A, Tariquidar (XR9576), Elacridar (GF120918). No specific IC50 values for these comparators were provided in this source. |
| Quantified Difference | Encequidar showed the highest potency among several MDR1 inhibitors. |
| Conditions | In vitro assay; specific cell line and substrate not specified in the referenced abstract. |
Why This Matters
This 20-50 fold greater potency than some comparators allows for a lower effective dose of the inhibitor, potentially reducing the risk of off-target effects and improving the therapeutic window for combination therapies.
